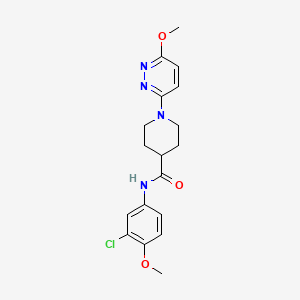
1-(6-hydroxypyridazin-3-yl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-hydroxypyridazin-3-yl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)piperidine-4-carboxamide is a complex organic compound that features a combination of pyridazine, carbazole, and piperidine moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-hydroxypyridazin-3-yl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the individual moieties, followed by their coupling under specific reaction conditions. For instance:
Pyridazine Moiety: The hydroxypyridazine can be synthesized via nitration and subsequent reduction of pyridazine derivatives.
Carbazole Moiety: The tetrahydrocarbazole can be prepared through catalytic hydrogenation of carbazole.
Piperidine Moiety: The piperidine derivative can be synthesized through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
1-(6-hydroxypyridazin-3-yl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the pyridazine ring can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced under hydrogenation conditions to modify the aromatic rings.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperidine and carbazole moieties.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas (H2).
Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may introduce various functional groups onto the compound.
Applications De Recherche Scientifique
Chemistry
In chemistry, 1-(6-hydroxypyridazin-3-yl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)piperidine-4-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be investigated for its potential as a pharmacological agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound may be explored for its therapeutic potential. Its ability to interact with specific molecular targets could lead to the development of new treatments for diseases such as cancer, neurological disorders, and infectious diseases.
Industry
In industrial applications, the compound may be used in the development of new materials with unique properties. Its combination of aromatic and heterocyclic structures could contribute to the creation of advanced polymers, coatings, and other materials.
Mécanisme D'action
The mechanism of action of 1-(6-hydroxypyridazin-3-yl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)piperidine-4-carboxamide would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.
Receptor Interaction: It may interact with cell surface or intracellular receptors, modulating signaling pathways.
DNA/RNA Binding: The compound may bind to nucleic acids, affecting gene expression and protein synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(6-hydroxypyridazin-3-yl)piperidine-4-carboxamide: Lacks the carbazole moiety, potentially altering its biological activity.
N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)piperidine-4-carboxamide: Lacks the pyridazine moiety, which may affect its chemical reactivity and applications.
1-(6-hydroxypyridazin-3-yl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)ethanamide: Similar structure but with an ethanamide group instead of a piperidine ring.
Uniqueness
The uniqueness of 1-(6-hydroxypyridazin-3-yl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)piperidine-4-carboxamide lies in its combination of three distinct moieties, each contributing to its overall chemical and biological properties
Propriétés
Formule moléculaire |
C22H25N5O2 |
|---|---|
Poids moléculaire |
391.5 g/mol |
Nom IUPAC |
1-(6-oxo-1H-pyridazin-3-yl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C22H25N5O2/c28-20-9-8-19(25-26-20)27-12-10-14(11-13-27)22(29)24-18-7-3-5-16-15-4-1-2-6-17(15)23-21(16)18/h1-2,4,6,8-9,14,18,23H,3,5,7,10-13H2,(H,24,29)(H,26,28) |
Clé InChI |
VAKWSYBHVDKZFX-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C2=C(C1)C3=CC=CC=C3N2)NC(=O)C4CCN(CC4)C5=NNC(=O)C=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}propanamide](/img/structure/B14933525.png)
![4-(3-chlorophenyl)-N-{2-[(2,6-difluorophenyl)amino]-2-oxoethyl}piperazine-1-carboxamide](/img/structure/B14933529.png)
![N-[3-(1H-benzimidazol-2-yl)propyl]-3-(4-methoxy-1H-indol-1-yl)propanamide](/img/structure/B14933536.png)
![2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(1H-indol-1-yl)ethyl]acetamide](/img/structure/B14933541.png)
![N-[2-(1H-benzimidazol-2-ylamino)-2-oxoethyl]-4-(3-chlorophenyl)piperazine-1-carboxamide](/img/structure/B14933548.png)
![4-(1,2-benzothiazol-3-yl)-N-[2-oxo-2-(thiomorpholin-4-yl)ethyl]piperazine-1-carboxamide](/img/structure/B14933558.png)
![N-(2-methoxyphenyl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide](/img/structure/B14933559.png)
![Methyl 4-[({2-[(4-methylpiperazin-1-yl)carbonyl]phenyl}carbamoyl)amino]benzoate](/img/structure/B14933561.png)
![3-(3-chlorophenyl)-1-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-5-carboxamide](/img/structure/B14933571.png)

methanone](/img/structure/B14933573.png)
![2-[3-(3,4-Dimethoxy-phenyl)-6-oxo-6H-pyridazin-1-yl]-N-(5-isopropyl-[1,3,4]thiadiazol-2-yl)-acetamide](/img/structure/B14933575.png)

![N-methyl-3-{[3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanoyl]amino}benzamide](/img/structure/B14933592.png)
